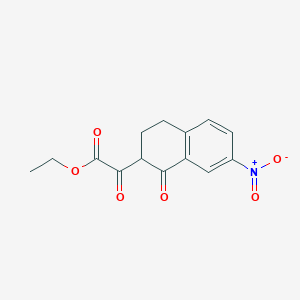
Bis-sulfone-PEG4-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-sulfone-PEG4-DBCO is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly useful in bioconjugation and labeling applications due to its ability to form stable conjugates without the need for copper catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-sulfone-PEG4-DBCO involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) backboneThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually purified using chromatographic techniques and characterized by spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-sulfone-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-containing molecules as reactants. The reaction is carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts .
Major Products Formed: The major products formed from the reaction of this compound with azide-containing molecules are stable triazole-linked conjugates. These conjugates are used in various applications, including drug delivery and molecular imaging .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis-sulfone-PEG4-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is employed for site-specific labeling of biomolecules, such as proteins and nucleic acids. This enables the study of molecular interactions and cellular processes with high precision .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve targeted delivery to specific cells or tissues, minimizing side effects and improving efficacy .
Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and nanostructures .
Mécanisme D'action
Bis-sulfone-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and efficient, allowing for precise bioconjugation without affecting the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bis-sulfone-PEG4-NHS
- Bis-sulfone-PEG4-Maleimide
- Bis-sulfone-PEG4-Alkyne
Uniqueness: Compared to similar compounds, Bis-sulfone-PEG4-DBCO offers the advantage of copper-free click chemistry, which is particularly beneficial for biological applications where copper can be toxic. Additionally, the DBCO group provides higher reactivity and selectivity in the SPAAC reaction, making it a preferred choice for bioconjugation .
Propriétés
Formule moléculaire |
C54H59N3O12S2 |
|---|---|
Poids moléculaire |
1006.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide |
InChI |
InChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61) |
Clé InChI |
ADIRLUISORIXON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





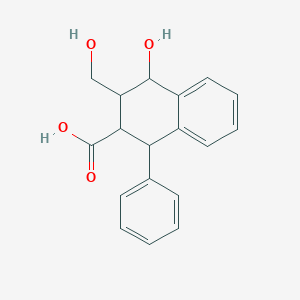
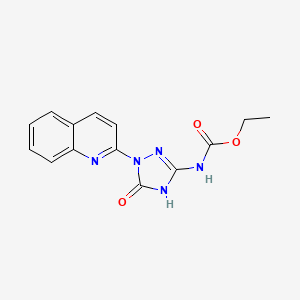
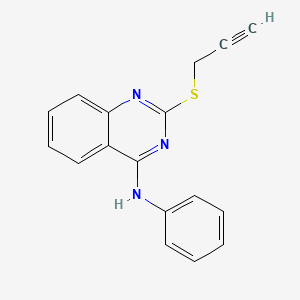

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)

![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
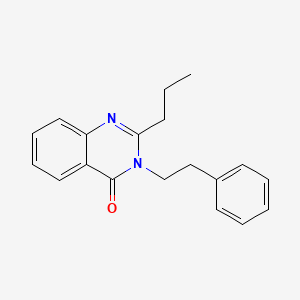

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
